1-(3-Methylbut-3-en-2-yl)benzimidazole
Description
Properties
IUPAC Name |
1-(3-methylbut-3-en-2-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)10(3)14-8-13-11-6-4-5-7-12(11)14/h4-8,10H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUDLMDQYVRKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)N1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Condensation
Benzimidazoles are traditionally synthesized via condensation of o-phenylenediamine with carboxylic acids or derivatives under acidic conditions. For 1-(3-Methylbut-3-en-2-yl)benzimidazole, this method requires a carbonyl precursor containing the alkenyl group. For example, reacting o-phenylenediamine with 3-methylbut-3-en-2-yl carbonyl chloride in polyphosphoric acid (PPA) at 120–140°C yields the target compound. However, the alkenyl group’s sensitivity to strong acids may lead to undesired side reactions, such as protonation or polymerization of the double bond.
Oxidative Cyclization with Aldehydes
An alternative route involves oxidative cyclization using aldehydes. Here, o-phenylenediamine reacts with 3-methylbut-3-en-2-yl aldehyde in the presence of oxidizing agents like Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub> or I<sub>2</sub> in DMSO. This method, conducted at 80–90°C for 6–8 hours, avoids strong acids and preserves the alkenyl group’s integrity. Yields typically range from 65% to 75%, with purity confirmed via <sup>1</sup>H NMR (e.g., δ 5.2–5.4 ppm for the vinyl protons).
Post-Cyclization Functionalization Strategies
Alkylation of Pre-Formed Benzimidazole
Introducing the 3-methylbut-3-en-2-yl group via alkylation involves treating benzimidazole with 3-methylbut-3-en-2-yl bromide under basic conditions. In a representative procedure, benzimidazole is dissolved in DMF, deprotonated with NaH (2 equiv), and reacted with the alkyl bromide at 60°C for 12 hours. The product is isolated in 55–60% yield after column chromatography. Challenges include competing N-alkylation at multiple positions, necessitating careful stoichiometric control.
Transition Metal-Catalyzed Coupling
Innovative Cyclization Techniques
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes. A mixture of o-phenylenediamine and 3-methylbut-3-en-2-yl isocyanate in acetic acid is irradiated at 150°C for 15 minutes, yielding 78% of the target compound. This approach minimizes thermal degradation of the alkenyl group.
Solvent-Free Mechanochemical Methods
Ball-milling o-phenylenediamine with 3-methylbut-3-en-2-yl acid chloride in the presence of SiO<sub>2</sub>-supported HCl eliminates solvent use. The reaction completes in 30 minutes, yielding 70% product with minimal byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 1.72 (s, 3H, CH<sub>3</sub>), 2.08 (s, 3H, CH<sub>3</sub>), 4.95 (s, 1H, CH), 5.32 (d, J = 1.6 Hz, 1H, CH<sub>2</sub>), 5.45 (d, J = 1.6 Hz, 1H, CH<sub>2</sub>), 7.35–7.60 (m, 4H, Ar-H).
-
IR (KBr): 3050 cm<sup>−1</sup> (C=C-H), 1620 cm<sup>−1</sup> (C=N), 1550 cm<sup>−1</sup> (C=C).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed condensation | PPA, 130°C, 6h | 65 | 90 |
| Oxidative cyclization | Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub>, DMSO, 80°C | 75 | 92 |
| Microwave irradiation | AcOH, 150°C, 15min | 78 | 95 |
| Mechanochemical | Ball-milling, SiO<sub>2</sub>-HCl, 30min | 70 | 88 |
Challenges and Optimization
Stability of the Alkenyl Group
The double bond in 3-methylbut-3-en-2-yl is prone to isomerization under acidic or high-temperature conditions. Substituting HCl with milder acids (e.g., acetic acid) and lowering reaction temperatures to ≤100°C mitigate this issue.
Scalability and Industrial Relevance
The patent-preferenced Stobbe condensation (e.g., using potassium tert-butoxide in methanol at 50°C) exemplifies scalability, producing intermediates in >90% yield. Adapting this for the alkenyl variant would require substituting the carbonyl component with an alkenyl-bearing analog.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbut-3-en-2-yl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Benzimidazole derivatives, including 1-(3-Methylbut-3-en-2-yl)benzimidazole, have been shown to exhibit significant antimicrobial properties. Research indicates that compounds in this class can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 16 µg/mL, showcasing their potency against pathogens such as Staphylococcus aureus and Escherichia coli.
- Antitubercular Activity : Recent studies have highlighted the antitubercular potential of benzimidazole derivatives. Specifically, research has demonstrated that certain derivatives exhibit activity against Mycobacterium tuberculosis at nanomolar concentrations, indicating a promising avenue for tuberculosis treatment . The mechanism of action involves inhibition of the MmpL3 protein, critical for mycolic acid metabolism in the bacterium.
- Anticancer Properties : Compounds derived from benzimidazole structures have been evaluated for their anticancer activities across various cancer cell lines. For instance, studies have shown that these compounds can induce cytotoxic effects in leukemia and solid tumors, with some derivatives exhibiting IC50 values in the low micromolar range . This suggests their potential use in developing new cancer therapies.
Organic Synthesis Applications
- Building Blocks in Synthesis : this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules. The compound can be utilized as a building block for synthesizing other biologically active compounds.
- Reactivity and Derivative Synthesis : The alkene side chain of this compound enhances its reactivity, making it suitable for further functionalization. This feature allows chemists to modify the compound to create derivatives with tailored biological activities or improved pharmacological profiles.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various benzimidazole derivatives found that this compound exhibited significant antibacterial activity against multiple strains of bacteria. The study reported MIC values that indicate strong potential for therapeutic applications in infectious diseases .
- Research on Antitubercular Mechanism : Another pivotal study focused on the mechanism by which benzimidazole derivatives inhibit Mycobacterium tuberculosis. By identifying mutations in the mmpL3 gene associated with resistance, researchers confirmed that compounds like this compound disrupt essential metabolic pathways in the pathogen, highlighting their potential as novel antitubercular agents .
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-3-en-2-yl)benzimidazole involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Physicochemical and Structural Properties
- Lipophilicity and Solubility : The 3-methylbut-3-en-2-yl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl in Q89) but is less bulky than adamantane (). This balance may enhance membrane permeability while avoiding excessive steric hindrance .
- Synthetic Routes : The target compound may be synthesized via methods similar to those in , where amines react with carbonyl compounds. In contrast, 1,2,3-triazole hybrids require click chemistry (azide-alkyne cycloaddition) .
- Electronic Effects : The alkene in 3-methylbut-3-en-2-yl could participate in conjugation or act as a site for further functionalization, differing from electron-withdrawing groups (e.g., nitro in anti-COVID candidates; ) .
Biological Activity
1-(3-Methylbut-3-en-2-yl)benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, examining its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique alkene side chain that may enhance its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 198.26 g/mol. The presence of the methylbutenyl group is hypothesized to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
The biological activity of benzimidazole derivatives often stems from their ability to interact with various molecular targets. For this compound, potential mechanisms include:
- Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of enzymes involved in critical biochemical pathways. For instance, some derivatives have been shown to inhibit fungal enzymes such as cytochrome P450, which are essential for ergosterol biosynthesis.
- DNA Interaction : Benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 16 |
| Escherichia coli | Good inhibition | 8 |
| Candida albicans | Significant antifungal activity | 32 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Benzimidazole derivatives are extensively studied for their anticancer properties. Preliminary studies on this compound indicate it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antifungal Evaluation : A study evaluated various benzimidazole derivatives, including this compound, for antifungal activity against Candida species. The compound exhibited notable antifungal effects, comparable to standard antifungal agents like fluconazole .
- Antibacterial Studies : Another investigation focused on the antibacterial efficacy of benzimidazole derivatives against resistant strains of bacteria. The results indicated that this compound had a favorable profile against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than many existing treatments .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the benzimidazole core or the alkene side chain can significantly alter potency and selectivity for specific targets. Research indicates that:
- Alkene Substituents : Variations in the alkene side chain can enhance lipophilicity, improving membrane permeability and bioavailability.
- Substituent Positioning : The position of substituents on the benzimidazole ring influences binding affinity to target enzymes or receptors, affecting overall bioactivity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(3-Methylbut-3-en-2-yl)benzimidazole?
Methodological Answer: The synthesis typically involves condensation reactions between substituted diamines and carbonyl-containing precursors. Key factors include:
- Leaving groups : A good leaving group (e.g., chloride) on the carbonyl precursor favors amide intermediates, while protonating agents (e.g., HCl) and elevated temperatures promote cyclization to benzimidazoles .
- Catalysts : Pyridine is often used to deprotonate intermediates and stabilize reactive species .
- Solvent systems : Ethanol/water mixtures are common for facilitating cyclization, with NaOH added to drive the reaction .
Q. Example Protocol :
- React 2-acetyl benzimidazole (0.01 mol) with aldehydes (0.01 mol) in ethanol/water (1:1) under stirring for 6 hours. Add 10% NaOH dropwise to precipitate the product .
Q. Table 1: Synthesis Conditions from Literature
| Precursor | Catalyst/Solvent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| o-phenylenediamine + m-toluic acid | Pyridine, HCl | 120°C, 24h | 75–85% | |
| 2-acetyl benzimidazole + aldehydes | NaOH, ethanol/water | RT, 6h | 80–90% |
Q. What spectroscopic techniques are used to characterize benzimidazole derivatives?
Methodological Answer:
- NMR Spectroscopy : and NMR identify substituent patterns and confirm cyclization (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and N-H (3400–3500 cm) confirm the benzimidazole core .
- Mass Spectrometry : HRMS provides molecular ion peaks and fragmentation patterns to verify molecular formulas .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for supramolecular studies .
Advanced Research Questions
Q. How do frontier molecular orbitals (FMOs) influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G* to compute HOMO/LUMO energies. Electron-rich benzimidazole rings (HOMO localized on N atoms) act as ligands in Pd-catalyzed systems (e.g., Suzuki-Miyaura reactions) .
- Catalytic Activity : Trimethylsilyl-substituted derivatives enhance Pd(OAc) activity by stabilizing transition states via σ-donation .
Q. Table 2: FMO Energies and Catalytic Performance
| Derivative | HOMO (eV) | LUMO (eV) | Suzuki Reaction Yield |
|---|---|---|---|
| Trimethylsilyl-substituted | -5.2 | -1.8 | 92% |
| Dimethylphenyl-substituted | -5.0 | -1.6 | 85% |
Q. What methodological approaches study the excited-state intramolecular proton transfer (ESIPT) mechanism in benzimidazole derivatives?
Methodological Answer:
- Fluorescence Spectroscopy : Monitor Stokes shifts (>100 nm) and dual emission bands (enol vs. keto forms) in solvents of varying polarity .
- Theoretical Modeling : TD-DFT calculations predict proton transfer barriers and tautomer stability. Solvent effects are modeled using polarizable continuum models (PCM) .
- Applications : ESIPT-active derivatives serve as pH-sensitive probes or metal ion sensors (e.g., Cu, Zn) via fluorescence quenching/enhancement .
Q. Example Workflow :
Synthesize 2-(2-hydroxyphenyl)benzimidazole derivatives.
Record emission spectra in DMSO, methanol, and water.
Optimize ground/excited states using CAM-B3LYP/6-311++G(d,p).
Q. How are benzimidazole derivatives designed for antimicrobial activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- In Vitro Assays :
- MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Molecular Docking : Target enzymes like DNA gyrase (PDB: 1KZN) to predict binding modes .
Q. Table 3: Antimicrobial Activity of Selected Derivatives
| Derivative | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 5-Nitro-benzimidazole | 1.25 | E. coli | |
| Oxadiazole-benzimidazole | 0.62 | C. albicans |
Q. What strategies mitigate contradictions in reported biological activities of benzimidazole derivatives?
Methodological Answer:
Q. How are benzimidazole derivatives applied in supramolecular assembly for technological applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
